molecular formula C23H21F3N2O3S B3650085 4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-[2-(trifluoromethyl)phenyl]benzamide

4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3650085
M. Wt: 462.5 g/mol
InChI Key: DAQCLZOYPCDICI-UHFFFAOYSA-N
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Description

4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, a methylsulfonylamino group, and a benzamide core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylbenzylamine with methylsulfonyl chloride to form the methylsulfonylamino derivative. This intermediate is then reacted with 2-(trifluoromethyl)benzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, resulting in the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-[2-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition results in reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: Another COX-2 inhibitor with a similar mechanism of action but different chemical structure.

    Rofecoxib: A selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.

    Valdecoxib: Similar to rofecoxib, it is a COX-2 inhibitor with a different safety profile.

Uniqueness

4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to its specific trifluoromethyl and methylsulfonylamino groups, which confer distinct chemical and biological properties. These structural features contribute to its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O3S/c1-16-7-9-17(10-8-16)15-28(32(2,30)31)19-13-11-18(12-14-19)22(29)27-21-6-4-3-5-20(21)23(24,25)26/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQCLZOYPCDICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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